![molecular formula C11H13ClO B3055602 4-tert-Butyl-2-chlorobenzaldehyde CAS No. 65770-02-7](/img/structure/B3055602.png)
4-tert-Butyl-2-chlorobenzaldehyde
Overview
Description
4-tert-Butyl-2-chlorobenzaldehyde is a chemical compound with the formula C11H13ClO. It has a molecular weight of 196.67 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-tert-Butyl-2-chlorobenzaldehyde consists of a benzene ring substituted with a tert-butyl group and a chlorobenzaldehyde group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
4-tert-Butyl-2-chlorobenzaldehyde is stored in a dark place, under an inert atmosphere, at room temperature . Further physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthetic Chemistry Applications
4-tert-Butyl-2-chlorobenzaldehyde serves as a precursor in the synthesis of various complex molecules. For instance, it is involved in the microwave-mediated synthesis of Schiff base compounds, which form hydrogen-bonded sheets through π-stacking interactions, demonstrating its role in creating intricate molecular architectures (Quiroga et al., 2013). Similarly, its derivatives are used in the enantioselective synthesis of amino acids, showcasing its utility in producing chiral compounds for pharmaceutical applications (Shirakawa et al., 2014).
Materials Science and Polymer Chemistry
In materials science, derivatives of 4-tert-Butyl-2-chlorobenzaldehyde contribute to the development of novel polymers with unique properties. For example, Schiff base derivatives showing aggregation-induced emission (AIE) properties are synthesized for sensitive and selective detection of metal ions, indicating its potential in sensor technology (Harathi & Thenmozhi, 2020). Ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) related to 4-tert-Butyl-2-chlorobenzaldehyde exhibit high thermal stability and solubility, suggesting applications in advanced materials (Hsiao et al., 2000).
Fluorescence and Sensing Applications
The compound and its derivatives are also explored in the context of fluorescence. AIE-active Schiff base compounds derived from 4-tert-Butyl-2-chlorobenzaldehyde analogs serve as fluorescent probes for metal ions, underscoring its role in developing sensitive detection systems (Harathi & Thenmozhi, 2020).
Safety and Hazards
properties
IUPAC Name |
4-tert-butyl-2-chlorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKQMDLBMZFWDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591328 | |
Record name | 4-tert-Butyl-2-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2-chlorobenzaldehyde | |
CAS RN |
65770-02-7 | |
Record name | 4-tert-Butyl-2-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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